B1193469 SAR103168

SAR103168

Cat. No. B1193469
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor SAR103168 may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.

Scientific Research Applications

SAR103168 in Myeloid Leukemias

SAR103168, identified as a tyrosine kinase inhibitor, has shown significant potential in the treatment of myeloid leukemias. It inhibits kinase activities across various families, including Src kinase, Abl kinase, angiogenic receptor kinases, and others. Particularly potent as a Src inhibitor, SAR103168 effectively targets the auto-phosphorylation of kinase domains and inhibits downstream signaling pathways. In studies, SAR103168 inhibited the proliferation and induced apoptosis in acute and chronic myeloid leukemic cells. It also showed effectiveness in animal models bearing human AML (Acute Myeloid Leukemia) and CML (Chronic Myeloid Leukemia) tumors, indicating its potential for therapeutic application in these cancers (Bourrié et al., 2013).

Multikinase Inhibitor Characteristics

SAR103168 acts as a multikinase inhibitor and may play a role in inhibiting the phosphorylation and activation of STAT5, a protein often upregulated in cancer cells. This could be pivotal in signal transduction pathways and suppressing apoptosis in various cancers, providing a broad therapeutic potential beyond just myeloid leukemias (Definitions, 2020).

Phase I Clinical Trials

A Phase I trial of SAR103168 was conducted in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome. This trial was key in determining the pharmacokinetics and safety profile of SAR103168 in a clinical setting, although the study was discontinued before reaching the maximum tolerated dose (Roboz et al., 2015).

properties

Product Name

SAR103168

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SAR103168;  SAR-103168;  SAR 103168.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.